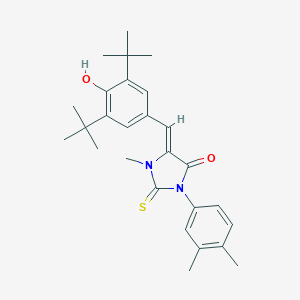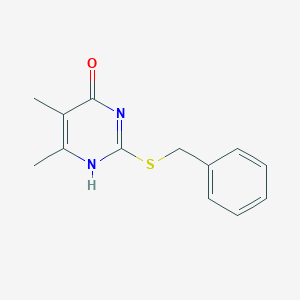![molecular formula C27H22BrN3O2 B297351 2-({4-bromo-2-[(5-oxo-1-phenyl-3-propyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}methyl)benzonitrile](/img/structure/B297351.png)
2-({4-bromo-2-[(5-oxo-1-phenyl-3-propyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}methyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({4-bromo-2-[(5-oxo-1-phenyl-3-propyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}methyl)benzonitrile is a chemical compound that has gained significant attention in scientific research. This compound has been studied for its potential applications in various fields, including medicine, agriculture, and material science.
Mecanismo De Acción
The mechanism of action of 2-({4-bromo-2-[(5-oxo-1-phenyl-3-propyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}methyl)benzonitrile varies depending on its application. In medicine, this compound works by inhibiting the activity of specific enzymes that are essential for cancer cell growth and survival. This leads to the induction of apoptosis and inhibition of cell proliferation, ultimately leading to the death of cancer cells.
In agriculture, this compound works by inhibiting the activity of specific enzymes that are essential for the growth and survival of weeds. This leads to the inhibition of weed growth without causing harm to the crops themselves.
In material science, this compound works by serving as a building block in the synthesis of various polymers and materials with unique properties. The specific properties of the resulting materials depend on the specific structure and arrangement of the building blocks.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-({4-bromo-2-[(5-oxo-1-phenyl-3-propyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}methyl)benzonitrile vary depending on its application. In medicine, this compound can cause apoptosis and inhibition of cell proliferation in cancer cells, leading to the death of these cells. In agriculture, this compound can inhibit the growth and survival of weeds without causing harm to the crops themselves. In material science, this compound can be used as a building block in the synthesis of various polymers and materials with unique properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-({4-bromo-2-[(5-oxo-1-phenyl-3-propyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}methyl)benzonitrile in lab experiments include its potential applications in various fields of scientific research, including medicine, agriculture, and material science. This compound has been shown to have unique properties that make it a promising candidate for various applications.
The limitations of using 2-({4-bromo-2-[(5-oxo-1-phenyl-3-propyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}methyl)benzonitrile in lab experiments include its potential toxicity and the need for careful handling and disposal. This compound can be harmful if ingested or inhaled and should be handled with care in a laboratory setting.
Direcciones Futuras
There are several future directions for the study of 2-({4-bromo-2-[(5-oxo-1-phenyl-3-propyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}methyl)benzonitrile. In medicine, further studies could focus on the development of new anticancer drugs based on this compound. In agriculture, further studies could focus on the development of new herbicides based on this compound that are more effective and environmentally friendly. In material science, further studies could focus on the synthesis of new materials with unique properties using this compound as a building block.
Conclusion:
In conclusion, 2-({4-bromo-2-[(5-oxo-1-phenyl-3-propyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}methyl)benzonitrile is a chemical compound that has gained significant attention in scientific research. This compound has been studied for its potential applications in various fields, including medicine, agriculture, and material science. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-({4-bromo-2-[(5-oxo-1-phenyl-3-propyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}methyl)benzonitrile have been discussed in this paper. Further research is needed to fully understand the potential applications of this compound and to develop new materials and drugs based on its unique properties.
Métodos De Síntesis
The synthesis of 2-({4-bromo-2-[(5-oxo-1-phenyl-3-propyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}methyl)benzonitrile involves the reaction of 4-bromo-2-[(5-oxo-1-phenyl-3-propyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenol with benzyl cyanide in the presence of a base. The reaction is carried out in a solvent, such as dimethyl sulfoxide (DMSO), at a specific temperature and pressure. The resulting product is then purified using various techniques, such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
2-({4-bromo-2-[(5-oxo-1-phenyl-3-propyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}methyl)benzonitrile has been studied for its potential applications in various fields of scientific research. In medicine, this compound has been investigated for its anticancer properties. Studies have shown that 2-({4-bromo-2-[(5-oxo-1-phenyl-3-propyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}methyl)benzonitrile can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
In agriculture, this compound has been studied for its potential use as a herbicide. Studies have shown that 2-({4-bromo-2-[(5-oxo-1-phenyl-3-propyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}methyl)benzonitrile can effectively control the growth of weeds in crops without causing harm to the crops themselves.
In material science, this compound has been investigated for its potential use in the synthesis of novel materials. Studies have shown that 2-({4-bromo-2-[(5-oxo-1-phenyl-3-propyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}methyl)benzonitrile can be used as a building block in the synthesis of various polymers and materials with unique properties.
Propiedades
Fórmula molecular |
C27H22BrN3O2 |
|---|---|
Peso molecular |
500.4 g/mol |
Nombre IUPAC |
2-[[4-bromo-2-[(Z)-(5-oxo-1-phenyl-3-propylpyrazol-4-ylidene)methyl]phenoxy]methyl]benzonitrile |
InChI |
InChI=1S/C27H22BrN3O2/c1-2-8-25-24(27(32)31(30-25)23-11-4-3-5-12-23)16-21-15-22(28)13-14-26(21)33-18-20-10-7-6-9-19(20)17-29/h3-7,9-16H,2,8,18H2,1H3/b24-16- |
Clave InChI |
BFVVGAIGKPVVOC-JLPGSUDCSA-N |
SMILES isomérico |
CCCC\1=NN(C(=O)/C1=C\C2=C(C=CC(=C2)Br)OCC3=CC=CC=C3C#N)C4=CC=CC=C4 |
SMILES |
CCCC1=NN(C(=O)C1=CC2=C(C=CC(=C2)Br)OCC3=CC=CC=C3C#N)C4=CC=CC=C4 |
SMILES canónico |
CCCC1=NN(C(=O)C1=CC2=C(C=CC(=C2)Br)OCC3=CC=CC=C3C#N)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-bromo-4,5-dimethylphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B297268.png)
![2-[(2-Chloro-4-{[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B297271.png)

![3-(3,4-Dimethylphenyl)-1-methyl-2-thioxo-5-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)imidazolidin-4-one](/img/structure/B297273.png)
![3-Benzyl-2-[(4-methylphenyl)imino]-5-[2-(2-morpholin-4-yl-2-oxoethoxy)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B297274.png)
![(2Z,5E)-3-methyl-2-{[3-(methylsulfanyl)phenyl]imino}-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one](/img/structure/B297277.png)
![7-(4-Iodophenyl)-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione](/img/structure/B297278.png)
![N-cyclohexyl-2-({[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}amino)benzamide](/img/structure/B297279.png)
![2-[4-iodo(methylsulfonyl)anilino]-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide](/img/structure/B297281.png)
![(14E)-11-(2,3-dimethoxyphenyl)-14-(thiophen-2-ylmethylidene)-15-thia-12,17-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,16-pentaen-13-one](/img/structure/B297282.png)

![(5E)-5-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]benzylidene}-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B297284.png)
![Ethyl (2-chloro-4-{[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-6-methoxyphenoxy)acetate](/img/structure/B297288.png)
![5-{3-Allyl-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B297290.png)